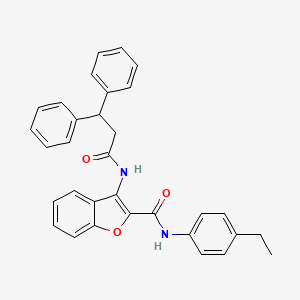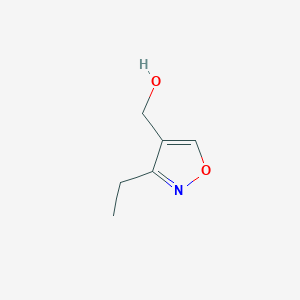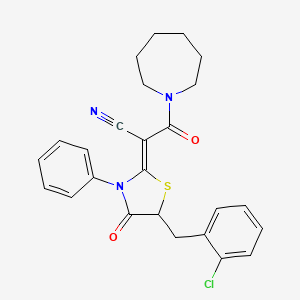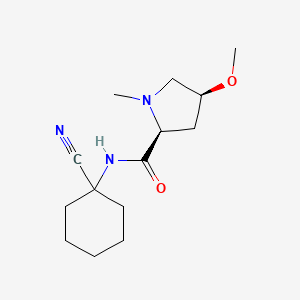![molecular formula C10H12N4O2S B2773017 ethyl 2-[2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-thiazol-4-yl]acetate CAS No. 400087-57-2](/img/structure/B2773017.png)
ethyl 2-[2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-thiazol-4-yl]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-[2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-thiazol-4-yl]acetate is a compound that belongs to the class of 1,2,4-triazole derivatives . These derivatives have been reported to have promising anticancer properties . The compound’s structure has been confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy and Elemental analysis .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a predicted boiling point of 277.5±42.0 °C, a predicted density of 1.25±0.1 g/cm3, and a predicted pKa of 2.29±0.10 .Scientific Research Applications
Synthesis and Application in Heterocyclic Chemistry
Synthesis of Ethyl 1-Amino-3-(Substituted Phenyl)-2-Cyano-3H-Benzo[4,5]Thiazolo-[3,2-a] Pyridine-4-Carboxylate Derivatives Ethyl 2-[2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-thiazol-4-yl]acetate is used in the synthesis of various heterocyclic compounds. This includes the creation of ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a] pyridine-4-carboxylate derivatives. These compounds are synthesized through reactions with arylidinemalononitrile derivatives and other cyanoacrylate derivatives, leading to various novel chemical structures (Mohamed, 2021).
Creation of Triazole and Pyrimidine Derivatives The compound is involved in the synthesis of new pyrido[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-5-carboxylate derivatives. These derivatives are obtained through specific reactions with electrophilic reagents, showcasing its utility in creating complex heterocyclic structures (Mohamed, 2021).
Applications in Biological Activities
Synthesis of Novel Heterocyclic Derivatives with Biological Activities The this compound derivatives are synthesized and tested for various biological activities. This includes their use in creating novel compounds with potential antimicrobial, antilipase, and antiurease activities, suggesting their significance in pharmaceutical research (Ceylan et al., 2014).
Synthesis and Biological Activities of Ethyl 2-(2-pyridylacetate) Derivatives The synthesis of ethyl 2-(2-pyridylacetate) derivatives, which involve 1,2,4-triazole, thiadiazole, and oxadiazole moieties, showcases the adaptability of this compound in creating bioactive molecules. These derivatives have been tested for their effectiveness against various microorganisms and HIV-1, indicating their potential in antimicrobial and antiviral applications (Szulczyk et al., 2017).
Synthesis and Glucosidase Inhibition Studies The compound has been utilized in the synthesis of ethyl 2-[aryl(thiazol-2-yl)amino]acetates, demonstrating significant inhibition of α-glucosidase and β-glucosidase enzymes. This suggests potential applications in treating diseases like diabetes, where glucosidase inhibitors are of interest (Babar et al., 2017).
Future Directions
The future directions for research on ethyl 2-[2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-thiazol-4-yl]acetate and similar compounds could involve further exploration of their anticancer properties. The discovery and development of more effective and potent anticancer agents is one of the most clinical challenges in modern medicinal chemistry . Further studies could also focus on understanding the mechanism and binding modes of these derivatives in the binding pocket of different enzymes as possible targets .
properties
IUPAC Name |
ethyl 2-[2-(1,2,4-triazol-1-ylmethyl)-1,3-thiazol-4-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O2S/c1-2-16-10(15)3-8-5-17-9(13-8)4-14-7-11-6-12-14/h5-7H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUMDELBNHJQADJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)CN2C=NC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[3-({7-Chloro-3-[(4-ethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-yl}amino)propyl]pyrrolidin-2-one](/img/structure/B2772939.png)







![N-(3-fluorophenyl)-2-(4-oxo-1-propyl-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2772951.png)
![2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2772953.png)


![2-[(6-Methyl-2-phenyl-4-pyrimidinyl)oxy]acetamide](/img/structure/B2772957.png)